molecular formula C7H10BrNO3S2 B2464679 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide CAS No. 899232-94-1

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide

Cat. No. B2464679
CAS RN: 899232-94-1
M. Wt: 300.19
InChI Key: PYCGQWFPDBYUIL-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C7H10BrNO3S2 and a molecular weight of 300.19 . It is used in various scientific research due to its unique structure.


Molecular Structure Analysis

The molecular structure of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a sulfonamide group and a bromine atom . The exact structure can be found in scientific databases or chemical suppliers .

Scientific Research Applications

Ocular Hypotensive Activity

5-Bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide and related derivatives have been evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. This research focuses on optimizing the inhibitory potency against carbonic anhydrase while enhancing water solubility and minimizing pigment binding in the iris (Prugh et al., 1991).

Urease Inhibition and Hemolytic Activities

Research has demonstrated the effectiveness of thiophene sulfonamide derivatives, including 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide, in urease inhibition and hemolytic activities. The study explored the electronic effects of different functional groups on these activities, with certain derivatives showing high urease inhibition activity (Noreen et al., 2017).

CCR4 Receptor Antagonism

This compound was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. The research led to the discovery of potent and bioavailable CCR4 receptor antagonist candidate drugs, highlighting its potential in this area (Kindon et al., 2017).

Solubilization by Anionic Surfactant

A study on the solubilization of thiophene derivatives, including 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide, by anionic surfactant Sodium dodecyl sulphate (SDS) was conducted. This research provides insights into the interaction of these compounds with SDS, useful for understanding their solubilization and binding properties (Saeed et al., 2017).

Anticonvulsant Activities

Thiophene-2-sulfonamides, including variants of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide, have been explored for their anticonvulsant activities. Some of these compounds have shown promise in increasing cerebral blood flow in animal models without significant diuresis (Barnish et al., 1981).

properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3S2/c1-12-5-4-9-14(10,11)7-3-2-6(8)13-7/h2-3,9H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCGQWFPDBYUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-sulfonyl chloride (1 g, 3.82 mmol) and 2-methoxyethanamine (0.43 g, 5.73 mmol, 1.5 eq) in 1,4-dioxane (20 mL) was stirred at r.t. for 2.5 h. The mixture was evaporated under reduced pressure. The residue was purified by column chromatography (PE100%-EtOAc100%) to afford 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide (1 g, 87%). LC-MS (m/z)=301 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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